1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
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Overview
Description
1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is a complex organic compound that features a unique structure combining furan, methoxyphenyl, phenyl, and bipyrazol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions The process begins with the preparation of the furan-2-yl and 4-methoxyphenyl intermediates, which are then subjected to cyclization reactions to form the bipyrazol core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(5-acetyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 2-ethyl-benzyl ester
- **1-(5-acetyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 2-fluoro-benzyl ester
Uniqueness
1-(5-(furan-2-yl)-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone is unique due to its combination of furan, methoxyphenyl, phenyl, and bipyrazol moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17(30)29-23(15-22(26-29)24-9-6-14-32-24)21-16-28(19-7-4-3-5-8-19)27-25(21)18-10-12-20(31-2)13-11-18/h3-14,16,23H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBDVVJXCKALBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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